![molecular formula C19H13BrO B13069498 4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
4-[4-(4-bromophenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-bromophenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C19H13BrO. It is a solid at room temperature and is known for its complex structure, which includes a bromophenyl group attached to a benzaldehyde group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)phenyl]benzaldehyde typically involves organic synthesis techniques. One common method is the reaction of 4-bromobenzaldehyde with biphenyl under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. The compound is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-bromophenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-[4-(4-bromophenyl)phenyl]benzoic acid.
Reduction: Formation of 4-[4-(4-bromophenyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-[4-(4-bromophenyl)phenyl]benzaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[4-(4-bromophenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the aldehyde group can form Schiff bases with amines. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromobenzaldehyde: Similar structure but lacks the biphenyl group.
Biphenyl-4-carboxaldehyde: Similar structure but lacks the bromine atom.
4-bromo-4’-methylbiphenyl: Similar structure but has a methyl group instead of an aldehyde group.
Uniqueness
4-[4-(4-bromophenyl)phenyl]benzaldehyde is unique due to the presence of both the bromophenyl and benzaldehyde groups, which confer distinct reactivity and properties. This makes it a versatile compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C19H13BrO |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
4-[4-(4-bromophenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C19H13BrO/c20-19-11-9-18(10-12-19)17-7-5-16(6-8-17)15-3-1-14(13-21)2-4-15/h1-13H |
Clé InChI |
JUNJLLUBZHNKRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)
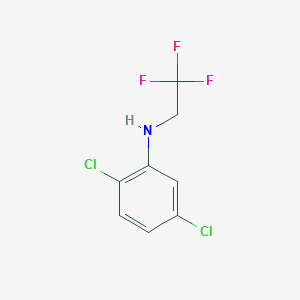
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
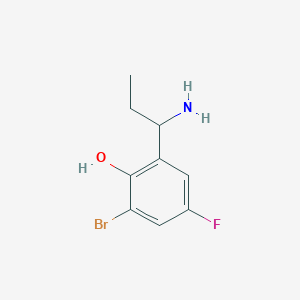
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
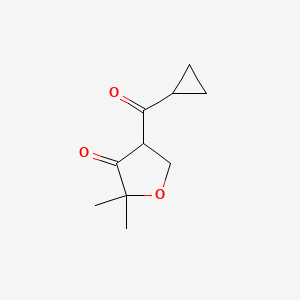



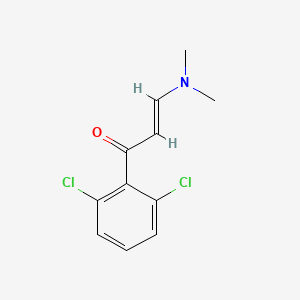
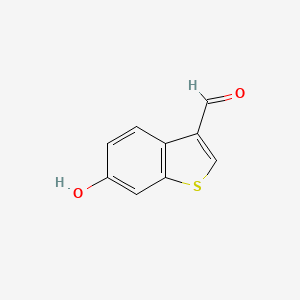
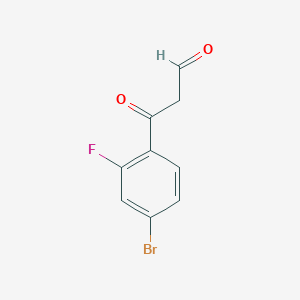
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
